molecular formula C14H20O3 B1290787 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane CAS No. 117087-17-9

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane

Cat. No. B1290787
CAS RN: 117087-17-9
M. Wt: 236.31 g/mol
InChI Key: YGIKXAGSKRRXED-UHFFFAOYSA-N
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Description

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane (BDMD) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. BDMD is a versatile reagent with a number of unique properties, making it a useful tool for a variety of scientific research applications.

Scientific Research Applications

Conformational Properties

  • Research has shown that derivatives of 2,2-dimethyl-1,3-dioxanes, which include compounds like 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane, can exist in different conformations. One study revealed that these compounds predominantly exhibit a chair conformation with various substituents influencing their stability and conformational dynamics (Kraiz, 1985).

Synthesis and Catalysis

  • The synthesis of derivatives from 5,5-dimethyl-[1,3]dioxanes has been explored. For instance, the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol has been investigated using copper-loaded catalysts, showcasing the compound's potential in synthetic chemistry (Paczkowski & Hölderich, 1997).

Photochemical Properties

  • Photochemical studies on derivatives of 2,2-dimethyl-1,3-dioxane have revealed interesting reactions under light exposure. For example, the photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane leads to stable compounds through nitrogen release and Wolff rearrangement, highlighting the photochemical reactivity of these compounds (Nikolaev, Khimich, & Korobitsyna, 1985).

Structural and Crystallographic Studies

  • Investigations into the crystal structures of 2,2-dimethyl-1,3-dioxane derivatives have been conducted, providing insights into their molecular configurations and interactions. This research contributes to our understanding of the structural properties of such compounds (Low et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds involves interaction with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Future research could focus on the synthesis of new functional monomers and their subsequent polymerization or by converting functional groups on the polymer into the desired functional groups . The development of novel methods to access oxetane-containing compounds and significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules are also promising directions .

properties

IUPAC Name

2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKXAGSKRRXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-hydroxymethyl-2,2-dimethyl-1,3-dioxane (cf:Bates, H. A.; Farina, J.; Tong, M. J. Org. Chem. 1986, 51, 2637, 3.0 g, 20.5 mmol) in 25 mL of dry DME under argon was added via cannula to a slurry of NaH (0.740 g, 80% dispersion in oil, 24.6 mmol) in 60 mL of dry DME cooled to 0° C. The resulting grey slurry was stirred at room temperature for 0.5 h, then recooled to 0° C., and treated with a solution of benzylbromide (4.56 g, 26.7 mmol) in 20 mL of DME. The reaction mixture was stirred at room temperature (rt) overnight and then quenched with 100 ml of H2O. The aqueous layer was separated and extracted with two portions of ethyl acetate. The combined organic layers were then washed with saturated sodium chloride solution, dried over MgSO4, filtered, and concentrated to provide a yellow oil. Purification by column chromatography on silica gel (ethyl acetate/hexane) afforded 3.51 g (72%) of 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane as a clear colorless liquid.
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Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (2.0 g, 42.02 mmol, 50% dispersion in oil) in tetrahydrofuran (20.0 ml) was added dropwise a solution of (2,2-dimethyl-[1,3]dioxan-5-yl)-methanol (4.09 g, 28.01 mmol) in tetrahydrofuran (10 ml) at 0° C. it was then stirred at 0° C. for 10 min and at 25° C. for 20 min. After that time, the reaction was cooled back to 0° C. and benzyl bromide (4.7 ml, 39.22 mmol) and tetrabutylammonium iodide (0.1 g, 0.27 mmol) were added. The reaction was stirred overnight at 25° C. After such time, the reaction was diluted with ethyl acetate and washed with water. The organic layer was dried over magnesium sulfate, filtered and then concentrated in vacuo. Purification on an AnaLogix Intelliflash system (120 g column, 15% ethyl acetate/hexanes to 25% ethyl acetate/hexanes) afforded 5-benzyloxymethyl-2,2-dimethyl-[1,3]dioxane (5.28 g, 80%) as a clear oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.40 (s, 3H, CH3), 1.43 (s, 3H, CH3), 1.97-2.09 (m, 1H, CH), 3.53 (d, J=6.8 Hz, 2H, OCH2), 3.79 (dd, Jgem=11.9 Hz, J=6.4 Hz, 2H, 2×OCH of 2×OCH2), 3.98 (dd, Jgem=11.9 Hz, J=4.3 Hz, 2H, 2×OCH of 2×OCH2), 4.52 (s, 2H, OCH2Ar), 7.27-7.39 (m, 5H, Ar).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
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5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
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5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
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5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
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5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane

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